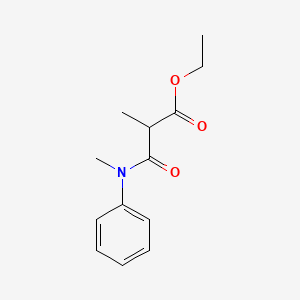

Ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate is an organic compound with a complex structure that includes ester, amine, and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with methyl phenylamine under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts and optimized reaction conditions are often employed to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets. The ester and amine groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-methyl-3-oxobutanoate: Similar structure but lacks the amine group.

Methyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate: Similar structure but with a methyl ester instead of an ethyl ester.

Phenyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate: Similar structure but with a phenyl ester.

Uniqueness

This compound is unique due to the presence of both ester and amine functional groups, which provide diverse reactivity and potential for various applications. Its specific structure allows for unique interactions in chemical and biological systems .

Biological Activity

Ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, pharmacological properties, and biological mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with an appropriate amine under acidic conditions. The following general reaction scheme illustrates this process:

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria and fungi. For instance, a study reported an inhibition zone diameter of up to 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In particular, it has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The mechanism appears to involve the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.

Case Study: MCF-7 Cell Line

In a study assessing the effects of this compound on MCF-7 cells, researchers observed:

- IC50 Value : 25 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis via caspase-3 activation.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Cyclooxygenase Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer progression.

- Reactive Oxygen Species Scavenging : It demonstrates antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest:

- Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.

- Half-life : Approximately 4 hours, indicating a moderate duration of action.

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

ethyl 2-methyl-3-(N-methylanilino)-3-oxopropanoate |

InChI |

InChI=1S/C13H17NO3/c1-4-17-13(16)10(2)12(15)14(3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |

InChI Key |

OLPCTTHFIYQZMU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C(=O)N(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.